molecular formula C12H15NO B2384586 2-(1-Ethyl-1H-indol-3-yl)-ethanol CAS No. 59127-87-6

2-(1-Ethyl-1H-indol-3-yl)-ethanol

Cat. No.: B2384586
CAS No.: 59127-87-6
M. Wt: 189.258
InChI Key: PFIKXVUVZVLBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethyl-1H-indol-3-yl)-ethanol is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in organic chemistry. This compound features an indole ring substituted with an ethyl group at the nitrogen atom and an ethanol group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-indol-3-yl)-ethanol can be achieved through several methods. One common approach involves the alkylation of indole with ethyl bromide, followed by the reduction of the resulting 1-ethylindole to this compound. This process typically requires a strong base such as sodium hydride or potassium tert-butoxide and a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 1-ethylindole in the presence of a palladium or platinum catalyst. This method is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-indol-3-yl)-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form 2-(1-Ethyl-1H-indol-3-yl)-ethane.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid, bromine, or sulfuric acid.

Major Products

    Oxidation: 2-(1-Ethyl-1H-indol-3-yl)acetaldehyde or 2-(1-Ethyl-1H-indol-3-yl)acetic acid.

    Reduction: 2-(1-Ethyl-1H-indol-3-yl)-ethane.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(1-Ethyl-1H-indol-3-yl)-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Ethyl-1H-indol-3-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group.

    2-(1-Methyl-1H-indol-3-yl)-ethanol: Similar structure but with a methyl group instead of an ethyl group.

    1-(1-Ethyl-1H-indol-3-yl)-1-ethanone: Similar structure but with an additional ethyl group at the 1-position.

Uniqueness

2-(1-Ethyl-1H-indol-3-yl)-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(1-ethylindol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-13-9-10(7-8-14)11-5-3-4-6-12(11)13/h3-6,9,14H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIKXVUVZVLBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.